molecular formula C28H25N3S B11497843 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole

2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole

Cat. No.: B11497843
M. Wt: 435.6 g/mol
InChI Key: UREPBFSARWCEKH-UHFFFAOYSA-N
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Description

2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole is a complex organic compound with a unique structure that combines a pyrazino[3,2,1-jk]carbazole core with a thiazole ring and a naphthyl group

Preparation Methods

The synthesis of 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazino[3,2,1-jk]carbazole core, followed by the introduction of the thiazole ring and the naphthyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

    Addition: Addition reactions may involve reagents like hydrogen or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazino[3,2,1-jk]carbazole derivatives and thiazole-containing molecules. What sets 2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. Similar compounds may include:

  • Pyrazino[3,2,1-jk]carbazole derivatives
  • Thiazole-containing molecules
  • Naphthyl-substituted compounds

This compound’s uniqueness lies in its specific combination of these structural elements, which may result in unique properties and applications.

Properties

Molecular Formula

C28H25N3S

Molecular Weight

435.6 g/mol

IUPAC Name

2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-4-naphthalen-1-yl-1,3-thiazole

InChI

InChI=1S/C28H25N3S/c1-18-12-13-25-23(16-18)22-10-5-11-26-27(22)30(25)14-15-31(26)28-29-24(17-32-28)21-9-4-7-19-6-2-3-8-20(19)21/h2-4,6-9,12-13,16-17,26H,5,10-11,14-15H2,1H3

InChI Key

UREPBFSARWCEKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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